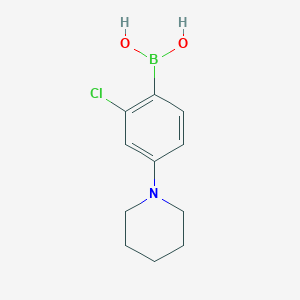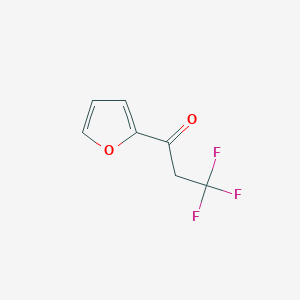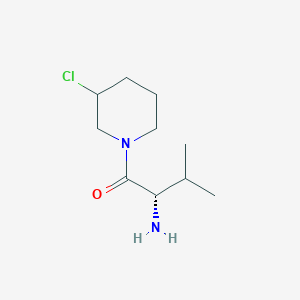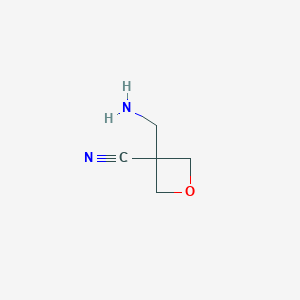![molecular formula C11H16FN5 B11756096 1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756096.png)
1-(2-fluoroethyl)-3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluoroetil)-3-metil-N-[(1-metil-1H-pirazolil-3-il)metil]-1H-pirazolil-4-amina es un compuesto sintético que pertenece a la familia de los pirazoles. Los pirazoles son compuestos heterocíclicos de cinco miembros que contienen dos átomos de nitrógeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 1-(2-fluoroetil)-3-metil-N-[(1-metil-1H-pirazolil-3-il)metil]-1H-pirazolil-4-amina típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Un método común involucra la reacción de 1-metil-1H-pirazolil-3-carbaldehído con 2-fluoroetilamina bajo condiciones controladas para formar el producto deseado. La reacción generalmente se lleva a cabo en presencia de un catalizador y un solvente adecuados, como etanol o metanol, a temperaturas elevadas .
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo técnicas avanzadas como reactores de flujo continuo y sistemas de síntesis automatizados. Las condiciones de reacción, incluida la temperatura, la presión y la concentración del catalizador, se controlan cuidadosamente para garantizar una calidad de producto consistente .
Análisis De Reacciones Químicas
Tipos de Reacciones
1-(2-fluoroetil)-3-metil-N-[(1-metil-1H-pirazolil-3-il)metil]-1H-pirazolil-4-amina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse usando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de pirazol correspondientes, mientras que la reducción puede producir derivados de pirazol con grupos funcionales alterados .
Aplicaciones Científicas De Investigación
1-(2-fluoroetil)-3-metil-N-[(1-metil-1H-pirazolil-3-il)metil]-1H-pirazolil-4-amina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como molécula bioactiva con propiedades antimicrobianas y antiinflamatorias.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en la orientación de enzimas o receptores específicos.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades únicas, como polímeros y recubrimientos
Mecanismo De Acción
El mecanismo de acción de 1-(2-fluoroetil)-3-metil-N-[(1-metil-1H-pirazolil-3-il)metil]-1H-pirazolil-4-amina involucra su interacción con objetivos moleculares específicos. El compuesto puede unirse a enzimas o receptores, alterando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en las vías inflamatorias, reduciendo así la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
1-metil-1H-pirazolil-3-carbaldehído: Un precursor en la síntesis del compuesto objetivo.
2-fluoroetilamina: Otro precursor utilizado en la síntesis.
Pirazolo[1,5-a]pirimidinas: Compuestos con características estructurales similares y posibles actividades biológicas
Singularidad
1-(2-fluoroetil)-3-metil-N-[(1-metil-1H-pirazolil-3-il)metil]-1H-pirazolil-4-amina es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. Su grupo fluoroetil mejora su reactividad y posibles interacciones con objetivos biológicos, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo .
Propiedades
Fórmula molecular |
C11H16FN5 |
|---|---|
Peso molecular |
237.28 g/mol |
Nombre IUPAC |
1-(2-fluoroethyl)-3-methyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H16FN5/c1-9-11(8-17(14-9)6-4-12)13-7-10-3-5-16(2)15-10/h3,5,8,13H,4,6-7H2,1-2H3 |
Clave InChI |
ZUMQDDGMPGSBRC-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1NCC2=NN(C=C2)C)CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[7,16,17,26,27-pentakis(4-formylphenyl)-3,10,13,20,23,30-hexazaheptacyclo[20.8.0.02,11.04,9.012,21.014,19.024,29]triaconta-1(30),2,4(9),5,7,10,12,14(19),15,17,20,22,24(29),25,27-pentadecaen-6-yl]benzaldehyde](/img/structure/B11756023.png)



![1-(2,2-difluoroethyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11756042.png)
![(2S)-2-[(2S)-2-(2-{[(26-azido-3,6,9,12,15,18,21,24-octaoxahexacosan-1-yl)carbamoyl]methoxy}acetamido)-N-[4-(hydroxymethyl)phenyl]-3-phenylpropanamido]-6-{[(4-methoxyphenyl)diphenylmethyl]amino}hexanamide](/img/structure/B11756050.png)
![2-(Azetidin-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756052.png)

![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11756077.png)
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-phenylethyl)amine](/img/structure/B11756095.png)
